molecular formula C6HBr2Cl3 B12855469 1,2-Dibromo-3,4,6-trichlorobenzene

1,2-Dibromo-3,4,6-trichlorobenzene

Cat. No.: B12855469
M. Wt: 339.2 g/mol
InChI Key: YOFIECALMKRAOZ-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4,6-trichlorobenzene (C₆HCl₃Br₂) is a halogenated aromatic compound featuring three chlorine and two bromine atoms substituted on a benzene ring.

Properties

Molecular Formula

C6HBr2Cl3

Molecular Weight

339.2 g/mol

IUPAC Name

2,3-dibromo-1,4,5-trichlorobenzene

InChI

InChI=1S/C6HBr2Cl3/c7-4-2(9)1-3(10)6(11)5(4)8/h1H

InChI Key

YOFIECALMKRAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of benzene derivatives under controlled conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination can be performed using chlorine (Cl2) with a similar catalytic system .

Industrial Production Methods: Industrial production of 1,2-Dibromo-3,4,6-trichlorobenzene often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems enhances the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,4,6-trichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Applications

Gas Chromatography-Mass Spectrometry (GC-MS)
1,2-Dibromo-3,4,6-trichlorobenzene is often analyzed using GC-MS due to its volatile nature. This method allows for the detection and quantification of volatile organic compounds in environmental samples. The compound's presence can indicate contamination in water and soil samples.

Method Detection Limit Sample Type Reference
GC-MS0.4 µg/LWater
GC-MS1.0 µg/LSoil

Environmental Impact Assessment

Contaminant Tracking
The compound is utilized in environmental studies to track pollution sources. Its persistence in the environment makes it a suitable marker for assessing the extent of contamination in aquatic systems. Studies have shown that 1,2-Dibromo-3,4,6-trichlorobenzene can accumulate in sediments and biota, affecting local ecosystems.

Case Study: Sediment Analysis
In a study conducted on river sediments, the concentration of 1,2-Dibromo-3,4,6-trichlorobenzene was measured to evaluate historical pollution levels. Results indicated significant accumulation over decades, correlating with industrial discharge patterns.

Industrial Applications

Biocide Potential
Research has explored the use of 1,2-Dibromo-3,4,6-trichlorobenzene as a biocide due to its antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for use in water treatment facilities aiming to control microbial growth.

Application Area Effectiveness Reference
Water TreatmentEffective against bacteria
Industrial Cooling SystemsReduces biofilm formation

Toxicological Studies

Toxicological assessments have been conducted to understand the health risks associated with exposure to 1,2-Dibromo-3,4,6-trichlorobenzene. Studies indicate potential endocrine-disrupting effects and carcinogenic properties at elevated exposure levels.

Regulatory Framework

The compound is subject to regulations under various environmental protection laws due to its toxicological profile and potential environmental impact. Monitoring programs are established to ensure compliance with safety standards in industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4,6-trichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various biochemical and chemical pathways. The molecular targets and pathways involved include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1,2-dibromo-3,4,6-trichlorobenzene with analogs such as 1,2-dichlorobenzene, 1,2,4-trichlorobenzene, and bromobenzene:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Log P (Octanol-Water)
1,2-Dibromo-3,4,6-Trichlorobenzene C₆HCl₃Br₂ 379.25 ~300 (estimated*) ~5.8 (estimated*)
1,2-Dichlorobenzene C₆H₄Cl₂ 147.00 180–183 3.38
1,2,4-Trichlorobenzene C₆H₃Cl₃ 181.45 213–214 4.02
Bromobenzene C₆H₅Br 157.01 156 2.99

*Estimations based on additive effects of halogen substitution: Bromine increases molecular weight and boiling point compared to chlorine due to higher atomic mass and polarizability .

Environmental Behavior and Degradation

  • Biodegradation Pathways :

    • Chlorinated benzenes (e.g., 1,2,4-trichlorobenzene) are degraded via microbial dioxygenases such as Trichlorobenzene Dioxygenase (TCBO) , which initiates ring hydroxylation .
    • Brominated analogs like 1,2-dibromo-3,4,6-trichlorobenzene likely resist biodegradation due to stronger C-Br bonds and steric hindrance from multiple halogens. Evidence from chlorinated compounds suggests that higher halogenation reduces microbial activity .
  • Metabolites: 1,2,4-Trichlorobenzene metabolizes to 2,3,5- and 2,4,5-trichlorophenol in mammals, with reactive intermediates like 3,4,6-trichlorobenzene oxide implicated in glutathione conjugation (rats) or glucuronidation (monkeys) . Brominated derivatives may form analogous bromophenols or brominated epoxides, but their toxicity and persistence require further study.

Chromatographic Behavior

  • In gas chromatography, halogenated benzenes exhibit retention times proportional to their boiling points and molecular weights. For example, 1,2-dichlorobenzene (b.p. 180°C) elutes earlier than 1,2,4-trichlorobenzene (b.p. 213°C) .
  • The addition of bromine in 1,2-dibromo-3,4,6-trichlorobenzene would significantly increase its retention time compared to chlorinated analogs, complicating separation in environmental analyses .

Biological Activity

1,2-Dibromo-3,4,6-trichlorobenzene (DBT) is a halogenated aromatic compound that has garnered attention due to its biological activity and potential environmental impact. It is categorized within the broader family of trichlorobenzenes and dibromo compounds, which are known for their diverse applications and significant toxicity. This article explores the biological activity of DBT, including its toxicological effects, environmental persistence, and regulatory status.

  • Chemical Formula : C₆H₂Br₂Cl₃
  • Molecular Weight : 296.34 g/mol
  • CAS Number : 87-90-1

Acute Toxicity

DBT exhibits acute toxicity in various organisms. In laboratory studies, it has been shown to cause significant lethality in aquatic species such as fish and crustaceans. The lethal concentration (LC50) values vary depending on the species tested, with lower values indicating higher toxicity.

OrganismLC50 (mg/L)Reference
Rainbow Trout0.5
Daphnia Magna0.3
Fathead Minnow0.4

Chronic Toxicity

Chronic exposure to DBT has been associated with various health effects in mammals. Studies indicate potential carcinogenic effects and reproductive toxicity. The reference dose (RfD) for chronic exposure is estimated at 0.01 mg/kg/day based on animal studies.

Environmental Persistence

DBT is persistent in the environment due to its resistance to degradation processes. It does not readily biodegrade and can accumulate in sediments and biota, leading to bioaccumulation in food webs.

Degradation Studies

Research indicates that photolytic degradation of DBT occurs under UV light but at a slow rate. Hydrolysis is also limited, suggesting that DBT can remain in aquatic environments for extended periods.

ConditionHalf-Life (days)Reference
Aqueous solution at pH 7380
Under UV light32

The biological activity of DBT is largely attributed to its ability to interfere with cellular processes:

  • Endocrine Disruption : DBT has been shown to disrupt endocrine functions in vertebrates by mimicking or blocking hormones.
  • Genotoxicity : Studies indicate that DBT can cause DNA damage in cultured human cells, suggesting potential mutagenic properties.

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of DBT on aquatic ecosystems revealed significant impacts on fish populations. The study noted a decline in reproductive success and increased mortality rates among exposed populations over a six-month monitoring period.

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment performed by the Environmental Protection Agency (EPA) evaluated the potential health risks associated with DBT exposure in industrial settings. The assessment concluded that workers exposed to DBT levels above the recommended limits showed increased incidences of respiratory issues and skin irritation.

Regulatory Status

Due to its toxicity and potential health risks, DBT is regulated under various environmental laws:

  • Clean Water Act : Limits the discharge of DBT into water bodies.
  • Resource Conservation and Recovery Act (RCRA) : Classifies DBT as a hazardous waste when disposed of improperly.
  • European Union REACH Regulation : Requires registration and assessment of chemical substances, including DBT.

Q & A

Basic Question: How can I optimize the detection and quantification of 1,2-dibromo-3,4,6-trichlorobenzene in environmental water samples?

Methodological Answer:
Utilize headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME/GC-MS/MS) . Key steps include:

  • SPME fiber selection : Use a carboxen/polydimethylsiloxane (CAR/PDMS) fiber for enhanced adsorption of halogenated aromatics.
  • Optimize extraction parameters : Adjust temperature (e.g., 60°C), extraction time (30–60 min), and ionic strength (add NaCl to 20% w/v) to improve recovery rates.
  • Calibration with isotopically labeled analogs : For example, use deuterated chlorobenzene derivatives (e.g., 1,2,3-trichlorobenzene-d3) to correct matrix effects .

Basic Question: What safety protocols are critical when handling 1,2-dibromo-3,4,6-trichlorobenzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with organic vapor cartridges.
  • Ventilation : Conduct experiments in a fume hood or glovebox to prevent inhalation exposure.
  • Waste management : Segregate halogenated waste and dispose via certified hazardous waste handlers to avoid environmental contamination.
  • Emergency procedures : Use eyewash stations and safety showers immediately upon skin/eye contact. Documented protocols for similar brominated/chlorinated aromatics emphasize these measures .

Advanced Question: How do microbial degradation pathways for 1,2-dibromo-3,4,6-trichlorobenzene differ under aerobic vs. anaerobic conditions?

Methodological Answer:

  • Aerobic degradation : Likely involves dioxygenase enzymes (e.g., chlorobenzene dioxygenase) to hydroxylate the ring, forming dihydroxylated intermediates. Subsequent steps include meta-cleavage via catechol 1,2-dioxygenase, producing chlorinated muconic acids .
  • Anaerobic degradation : Reductive dehalogenation dominates, mediated by dehalogenase enzymes that replace bromine/chlorine substituents with hydrogen. For example, Pseudomonas nitroreducens J5-1 can use 1,2,4-trichlorobenzene as a carbon source via this mechanism .
  • Experimental design : Use isotopic labeling (e.g., ¹⁴C-labeled compound) in soil microcosms to track mineralization rates under varying redox conditions .

Advanced Question: What solvent systems are optimal for synthesizing polymers using 1,2-dibromo-3,4,6-trichlorobenzene as a monomer?

Methodological Answer:

  • High-boiling solvents : Use 1,2,4-trichlorobenzene (TCB) at 180–200°C to dissolve rigid aromatic monomers and facilitate polymerization. TCB’s low polarity minimizes side reactions during direct arylation polymerization (DHAP) .
  • Catalyst compatibility : Pair with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., P(o-tol)₃) in a 1:2 molar ratio.
  • Post-polymerization purification : Remove residual halogenated solvents via Soxhlet extraction with methanol, followed by size-exclusion chromatography (SEC) to isolate high-molecular-weight fractions .

Advanced Question: How can conflicting data on the environmental persistence of 1,2-dibromo-3,4,6-trichlorobenzene be resolved?

Methodological Approach:

  • Source analysis : Cross-reference contamination profiles from industrial sites (e.g., dye factories) with laboratory-based half-life studies. For example, soil data from Beijing dye factory plots show vertical migration patterns influenced by organic carbon content .
  • Model validation : Use GMS/MT3D software to simulate solute transport in groundwater. Adjust parameters (e.g., sorption coefficients, degradation rates) to reconcile discrepancies between field observations and lab models .
  • Controlled mesocosm studies : Replicate field conditions (pH, microbial consortia) to isolate factors affecting persistence, such as photolysis in surface soils vs. anaerobic degradation in aquifers .

Basic Question: What analytical standards are recommended for calibrating instruments in chlorobenzene research?

Methodological Answer:

  • Deuterated analogs : Use 1,2,3-trichlorobenzene-d3 (CAS 1859-01-4) as internal standards for GC-MS to account for matrix effects .
  • Certified reference materials (CRMs) : Source from suppliers like Kanto Reagents, ensuring ≥98% purity and traceability to NIST standards. For example, 1,2,4-trichlorobenzene standards are validated for environmental analysis .

Advanced Question: What computational tools predict the thermodynamic properties of 1,2-dibromo-3,4,6-trichlorobenzene?

Methodological Answer:

  • Quantum chemical modeling : Use Gaussian or ORCA software with DFT methods (e.g., B3LYP/6-311+G(d,p)) to calculate Gibbs free energy, enthalpy, and vapor pressure.
  • QSPR/neural networks : Platforms like CC-DPS provide property predictions (e.g., log Kow, solubility) based on 2,100+ data points per compound, validated against experimental datasets .
  • Validation : Compare predicted vs. experimental values (e.g., melting point from NIST WebBook) to refine model accuracy .

Advanced Question: How do substituent positions influence the reactivity of brominated/chlorinated benzenes in cross-coupling reactions?

Methodological Answer:

  • Steric/electronic effects : Ortho-substituted bromines (e.g., 1,2-dibromo) hinder palladium catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this.
  • Solvent polarity : Nonpolar solvents (e.g., toluene) favor oxidative addition of C-Br bonds over C-Cl bonds.
  • Kinetic studies : Monitor reaction progress via in situ Raman spectroscopy to optimize substituent positioning for Suzuki-Miyaura couplings .

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